Sibiromycin - 12684-33-2

Sibiromycin

Catalog Number: EVT-444435
CAS Number: 12684-33-2
Molecular Formula: C24H33N3O7
Molecular Weight: 475.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sibiromycin is an aminoglycoside antibiotic produced by Streptosporangium sibiricum that also exhibits antitumour properties. It has a role as a bacterial metabolite and an antineoplastic agent. It is a pyrrolobenzodiazepine, an aminoglycoside antibiotic, a member of phenols and a hemiaminal.
Source and Classification

Sibiromycin is derived from Streptosporangium sibiricum, a bacterium known for its ability to produce various bioactive compounds. It belongs to the class of pyrrolobenzodiazepines, which are characterized by their ability to alkylate DNA. Sibiromycin is particularly notable for being one of the two identified glycosylated pyrrolobenzodiazepines, with a high affinity for DNA and potent antitumor activity .

Synthesis Analysis

The synthesis of sibiromycin involves a series of enzymatic reactions that convert simple amino acid precursors into the complex structure of the antibiotic. The biosynthetic pathway includes:

  1. Precursor Formation: The key starting material is tryptophan, which is metabolized to kynurenine through the kynurenine pathway.
  2. Hydroxylation: Kynurenine undergoes hydroxylation at the C3 position, catalyzed by the enzyme SibC, producing 3-hydroxykynurenine.
  3. Methylation: The methyl group transfer from S-adenosylmethionine to 3-hydroxykynurenine is facilitated by the methyltransferase SibL, resulting in 3-hydroxy-4-methylanthranilic acid .
  4. Assembly: The final assembly of the pyrrolobenzodiazepine scaffold occurs via nonribosomal peptide synthetase (NRPS) enzymes, integrating various building blocks into the mature sibiromycin molecule .

The entire process is governed by a gene cluster consisting of 26 open reading frames that encode enzymes necessary for each step in the biosynthesis .

Molecular Structure Analysis

Sibiromycin has a complex molecular structure characterized by a pyrrolobenzodiazepine core. Its molecular formula is C24H31N3O5C_{24}H_{31}N_{3}O_{5}, and it features several functional groups that contribute to its biological activity:

  • Pyrrolobenzodiazepine Core: This core structure is crucial for DNA binding and alkylation.
  • Glycosylation: The presence of sugar moieties enhances solubility and bioactivity.
  • Functional Groups: Hydroxyl and methyl groups play significant roles in interaction with biological targets.

Crystallographic studies have elucidated its three-dimensional conformation, revealing how these structural elements facilitate binding to DNA .

Chemical Reactions Analysis

Sibiromycin undergoes several chemical transformations during its biosynthesis and potential applications:

  1. Methylation Reaction: The transfer of a methyl group from S-adenosylmethionine to 3-hydroxykynurenine is catalyzed by SibL, forming 3-hydroxy-4-methylanthranilic acid.
  2. Glycosylation Reaction: Following core assembly, sibirosamine derived from glucose-1-phosphate is added to complete the glycosylated structure.
  3. Acidic Hydrolysis: Under acidic conditions, sibiromycin can be transformed into various derivatives, impacting its pharmacological properties .

These reactions are critical for both the natural biosynthesis of sibiromycin and its potential modifications in medicinal chemistry.

Mechanism of Action

Sibiromycin exerts its biological effects primarily through:

  1. DNA Alkylation: It binds selectively to DNA, causing cross-linking and subsequent disruption of replication and transcription processes.
  2. Interference with Cellular Processes: By modifying DNA structure, it inhibits cell division in rapidly proliferating cancer cells.

The mechanism involves specific interactions between sibiromycin and DNA bases, leading to cytotoxic effects that are particularly pronounced in cancerous cells .

Physical and Chemical Properties Analysis

Sibiromycin possesses distinct physical and chemical properties:

  • Molecular Weight: Approximately 441.53 g/mol.
  • Solubility: Soluble in organic solvents such as methanol and chloroform but less soluble in water.
  • Stability: Sensitive to acidic conditions; hydrolysis can lead to inactive forms.

These properties are essential for determining its formulation and delivery methods in therapeutic applications .

Applications

Sibiromycin has several significant applications:

  1. Antitumor Agent: Due to its ability to alkylate DNA, it has been studied extensively as a potential treatment for various cancers.
  2. Antibacterial Agent: Its broad-spectrum activity against bacteria makes it valuable in developing new antibiotics.
  3. Research Tool: Sibiromycin serves as a model compound for studying DNA interactions and developing analogs with improved efficacy or reduced toxicity.

Despite its promising applications, clinical use has been limited due to cardiotoxicity associated with certain structural features . Ongoing research aims to develop safer derivatives while retaining its beneficial properties.

Biosynthesis and Genetic Regulation of Sibiromycin

Genomic Organization of the Sibiromycin Gene Cluster

Identification and Localization of the 32.7-kb Gene Cluster

The genetic basis for sibiromycin production was elucidated through the cloning and characterization of a contiguous 32.7-kilobase (kb) DNA region in Streptosporangium sibiricum [1] [10]. This region, identified via comparative genomics and validated through targeted gene replacement experiments, contains the complete biosynthetic machinery for sibiromycin production. Cluster boundaries were precisely mapped by analyzing flanking sequences and confirming through deletion studies that removal of this segment abolished sibiromycin production. The compact organization demonstrates evolutionary optimization for coordinated expression, with essential biosynthetic, regulatory, and resistance genes co-localized within this locus [1] [4]. This genomic localization strategy ensures efficient transcriptional coupling and functional integration of the pathway components.

Functional Annotation of 26 Open Reading Frames

The sibiromycin gene cluster comprises 26 open reading frames (ORFs) designated sibA to sibZ, each assigned specific catalytic, transport, or regulatory roles through bioinformatic analysis and experimental validation [1] [10]. Key functional categories include:

Table 1: Functional Classification of ORFs in the Sibiromycin Gene Cluster

Functional CategoryGenesPrimary Function
Precursor BiosynthesissibC, sibL, sibQ, sibU, sibVAnthranilate and dihydropyrrole synthesis
NRPS AssemblysibD, sibEPeptide bond formation and scaffold assembly
GlycosylationsibHSibirosamine attachment
Tailoring ReactionssibG, sibZHydroxylation and methylation
ResistancesibW, sibXEfflux and target protection
RegulationsibRTranscriptional control

Approximately 70% of the ORFs encode enzymes directly involved in constructing the sibiromycin core scaffold or modifying its precursors. The remaining genes govern resistance (sibW, sibX), regulation (sibR), and transport functions essential for self-protection and pathway efficiency [1] [10]. This comprehensive genetic organization enables the synchronized biosynthesis of this complex antitumor compound.

Modular Nonribosomal Peptide Synthetase (NRPS) Assembly

Anthranilic Acid and Dihydropyrrole Precursor Synthesis

Sibiromycin biosynthesis employs a "modular" strategy where the anthranilic acid (3-hydroxy-4-methylanthranilic acid) and dihydropyrrole (4-alkyl-l-proline derivative) moieties are synthesized independently prior to assembly by the Nonribosomal Peptide Synthetase machinery [1] [2]. The anthranilate moiety originates from tryptophan via the kynurenine pathway, undergoing hydroxylation and methylation to yield 3-hydroxy-4-methylanthranilic acid. Concurrently, the dihydropyrrole moiety is derived from tyrosine through a series of oxidative and ring-forming reactions catalyzed by the dioxygenase SibV, generating 4-ethenyl-2,3-dihydro-1H-pyrrole-2-carboxylate [2] [8]. This parallel synthesis strategy enhances pathway efficiency by preventing cross-reactivity between biosynthetic intermediates.

Role of SibE and SibD in Scaffold Assembly

The NRPS system responsible for sibiromycin scaffold assembly consists of two multidomain enzymes: SibE and SibD. SibE functions as a didomain protein featuring adenylation (A) and thiolation/peptidyl carrier protein (T/PCP) domains. It specifically activates the anthranilic acid precursor 3-hydroxy-4-methylanthranilic acid and tethers it to the T domain [1] [4] [10]. Subsequently, the tetradomain SibD (organized as C-A-T-R) activates the dihydropyrrole moiety through its A domain and loads it onto its cognate T domain. The condensation (C) domain of SibD then catalyzes amide bond formation between the anthranilate and dihydropyrrole units [1] [10]. The reductase (R) domain releases the dipeptidyl intermediate via NADPH-dependent reduction, generating an aldehyde that spontaneously undergoes intramolecular condensation. This cascade forms the characteristic pyrrolo[1,4]benzodiazepine (PBD) tricyclic scaffold, completing the core structure before glycosylation [1] [4] [10].

Enzymatic Pathways for Precursor Biosynthesis

Tryptophan-Derived 3-Hydroxy-4-Methylanthranilic Acid Synthesis

The aromatic A-ring of sibiromycin is biosynthesized from l-tryptophan through a specialized kynurenine pathway involving four enzymatic steps:

  • Tryptophan Oxidation: Initial oxidation opens the indole ring to form N-formylkynurenine
  • Deformylation: Removal of the formyl group yields l-kynurenine
  • C3-Hydroxylation: The FAD-dependent monooxygenase SibC hydroxylates kynurenine at the 3-position to generate 3-hydroxykynurenine [2] [9]
  • C4-Methylation: The S-adenosylmethionine (SAM)-dependent methyltransferase SibL transfers a methyl group to the 4-position, producing 3-hydroxy-4-methylkynurenine [2]
  • Aromatic Ring Release: The pyridoxal phosphate (PLP)-dependent enzyme SibQ catalyzes an unprecedented Cα-Cβ bond cleavage of 3-hydroxy-4-methylkynurenine, yielding 3-hydroxy-4-methylanthranilic acid (3H4MAA) [2] [9]

This pathway diverges from other pyrrolobenzodiazepine producers like the tomaymycin pathway, which lacks the hydroxylation and methylation steps, resulting in sibiromycin's characteristic methylated A-ring that enhances DNA-binding affinity [2] [9].

Tyrosine-Derived 4-Alkyl-l-Proline Derivatives

The dihydropyrrole C-ring originates from l-tyrosine through a conserved pathway shared among pyrrolobenzodiazepine and lincosamide antibiotic producers:

  • Tyrosine Hydroxylation: The cytochrome P450 enzyme SibU catalyzes ortho-hydroxylation of tyrosine to form 3,4-dihydroxyphenylalanine (l-DOPA) [2] [9]
  • Extradiol Cleavage: The dioxygenase SibV performs regiospecific 2,3-extradiol cleavage of l-DOPA, generating 2,3-secodopa
  • Spontaneous Cyclization: 2,3-Secodopa undergoes spontaneous cyclization and tautomerization to form 4-ethenyl-2,3-dihydro-1H-pyrrole-2-carboxylate
  • Side Chain Elongation: The C-methyltransferase SibZ utilizes SAM to methylate the ethenyl group, converting it to a 4-(prop-1-en-1-yl) side chain [5]

Table 2: Enzymatic Transformation of Tyrosine to the Dihydropyrrole Moiety

EnzymeReactionProduct
SibU (P450 hydroxylase)C3 hydroxylation of tyrosinel-3,4-dihydroxyphenylalanine (l-DOPA)
SibV (dioxygenase)2,3-extradiol cleavagel-2,3-secodopa
Non-enzymaticCyclization/tautomerization4-ethenyl-2,3-dihydro-1H-pyrrole-2-carboxylate
SibZ (methyltransferase)C-methylation4-(prop-1-en-1-yl)-2,3-dihydro-1H-pyrrole-2-carboxylate

This pathway generates the unusual branched proline derivative that confers sequence-specific DNA recognition properties essential for sibiromycin's biological activity [2] [5] [9].

Regulatory and Resistance Mechanisms

Self-Resistance Proteins in the Sibiromycin Cluster

Sibiromycin employs multi-layered self-resistance strategies to protect the producer strain from its own DNA-alkylating compound:

  • Efflux Transporters: The ABC transporter proteins SibW and SibX actively export sibiromycin from the cytosol, reducing intracellular concentrations [1] [7] [10]. This membrane-associated efflux constitutes the first line of defense.
  • Target Modification: Although not fully characterized within the cluster, resistance mechanisms in related pyrrolobenzodiazepine producers involve ribosomal protection or DNA repair enhancement. Homologs of DNA repair proteins are often co-regulated with biosynthetic genes [7].
  • Compartmentalization: The glycosyltransferase SibH attaches the sibirosamine sugar to the aglycone core late in biosynthesis. This modification not only enhances DNA binding but may also delay intracellular activation until export occurs, functioning as a temporal resistance mechanism [1] [10].

These mechanisms operate coordinately to prevent DNA damage in the producer organism, exemplifying the evolutionary refinement of self-protection strategies in antibiotic-producing actinomycetes [1] [7].

Transcriptional Regulation of Biosynthetic Genes

The sibiromycin gene cluster encodes putative regulatory proteins that orchestrate pathway expression:

  • SibR: This pathway-specific regulator, belonging to the Streptomyces antibiotic regulatory protein (SARP) family, activates transcription of biosynthetic genes by binding to promoter regions upstream of key operons [1] [10]. SARP regulators typically induce expression during transition to stationary phase, correlating with secondary metabolite production.
  • Cross-Regulation: Expression analyses indicate that sibR transcription itself may be influenced by global nitrogen regulatory networks, given the nitrogen-rich nature of sibiromycin's precursors (tryptophan/tyrosine) [4].
  • Cluster Architecture: The operonic organization places resistance genes (sibW, sibX) adjacent to biosynthetic genes, ensuring simultaneous expression. This arrangement guarantees that resistance mechanisms are functional before significant antibiotic accumulation occurs [1] [10].

This regulatory integration ensures precise temporal control over toxin production and self-protection, representing a sophisticated adaptation for survival while synthesizing potent DNA-damaging agents [1] [4] [10].

Properties

CAS Number

12684-33-2

Product Name

Sibiromycin

IUPAC Name

(6R,6aS)-2-[(2S,3R,4R,5S,6S)-3,4-dihydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-4,6-dihydroxy-3-methyl-8-[(E)-prop-1-enyl]-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one

Molecular Formula

C24H33N3O7

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C24H33N3O7/c1-6-7-13-8-15-21(30)26-17-14(22(31)27(15)10-13)9-16(11(2)18(17)28)34-23-20(29)24(4,32)19(25-5)12(3)33-23/h6-7,9-10,12,15,19-21,23,25-26,28-30,32H,8H2,1-5H3/b7-6+/t12-,15-,19-,20-,21+,23-,24+/m0/s1

InChI Key

RAGFPHFDFVNLCG-INYQBOQCSA-N

SMILES

CC=CC1=CN2C(C1)C(NC3=C(C(=C(C=C3C2=O)OC4C(C(C(C(O4)C)NC)(C)O)O)C)O)O

Synonyms

sibiromycin

Canonical SMILES

CC=CC1=CN2C(C1)C(NC3=C(C(=C(C=C3C2=O)OC4C(C(C(C(O4)C)NC)(C)O)O)C)O)O

Isomeric SMILES

C/C=C/C1=CN2[C@@H](C1)[C@H](NC3=C(C(=C(C=C3C2=O)O[C@H]4[C@@H]([C@]([C@H]([C@@H](O4)C)NC)(C)O)O)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.